2-chloro-N-(4-chloro-3-nitrophenyl)benzamide is an organic compound that belongs to the benzamide family, characterized by its unique combination of functional groups. It is identified by the molecular formula and has a molecular weight of approximately 335.76 g/mol. This compound contains a chloro group, a nitrophenyl group, and a benzamide structure, which contribute to its diverse biological activities and potential applications in medicinal chemistry and agriculture.
The compound can be classified under several categories:
The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline. The reaction can be summarized as follows:
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions to enhance yield and purity. Purification methods may include recrystallization or column chromatography .
The molecular structure of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide can be represented as follows:
The structural representation highlights the arrangement of atoms within the molecule, which is essential for understanding its reactivity and interactions with biological targets.
The chemical reactivity of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide allows for various transformations, including:
These reactions are pivotal for synthesizing related compounds or modifying the activity of 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide for specific applications .
The mechanism of action for 2-chloro-N-(4-chloro-3-nitrophenyl)benzamide involves its interaction with specific cellular targets. These interactions often lead to alterations in biological pathways, influencing processes such as:
Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound in drug development .
These properties are critical for handling and application in laboratory settings .
2-chloro-N-(4-chloro-3-nitrophenyl)benzamide has several potential applications:
Its diverse applications underscore its significance in both medicinal and agricultural fields .
The compound’s IUPAC name, 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide, reflects its precise atomic connectivity and substituent orientation. Key components include:
The molecular formula is C₁₃H₈Cl₂N₂O₃ (molecular weight: 311.12 g/mol), distinguishing it from positional isomers like N-(2-chloro-4-nitrophenyl)benzamide (C₁₃H₉ClN₂O₃; MW 276.68) [3] [10] or N-(4-chloro-3-nitrophenyl)benzamide (C₁₃H₉ClN₂O₃; CID 832772) [1]. The numbering prioritizes the amide bond, assigning position "1" to the carbonyl-attached carbon on the benzoyl ring. The canonical SMILES C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N+[O-])Cl)Cl and InChIKey YNCSUQIVSHCHMF-UHFFFAOYSA-N provide unambiguous machine-readable identifiers.
Table 1: Nomenclature Comparison of Key Isomers
| Substituent Pattern | IUPAC Name | Molecular Formula | CAS Number | Molecular Weight |
|---|---|---|---|---|
| 2-chloro-5-nitrophenyl, 4-chloro | 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide | C₁₃H₈Cl₂N₂O₃ | 39193-07-2 | 311.12 g/mol |
| 2-chloro-4-nitrophenyl | N-(2-chloro-4-nitrophenyl)benzamide | C₁₃H₉ClN₂O₃ | 64160-38-9 [5] [8] | 276.68 g/mol |
| 4-chloro-3-nitrophenyl | N-(4-chloro-3-nitrophenyl)benzamide | C₁₃H₉ClN₂O₃ | Not available | ~275.68 g/mol [1] |
The synthesis of halogenated nitrobenzamides emerged during mid-20th-century efforts to expand benzanilide diversity for agrochemical and pharmaceutical research. 4-Chloro-N-(2-chloro-5-nitrophenyl)benzamide (CAS: 39193-07-2) was first documented via the Schotten-Baumann reaction between 2-chloro-5-nitroaniline and 4-chlorobenzoyl chloride under basic conditions :
2-chloro-5-nitroaniline + 4-chlorobenzoyl chloride → 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide + HCl Early protocols employed pyridine or dichloromethane as solvents, achieving moderate yields (50–70%) . Optimization focused on temperature control and stoichiometry to suppress diacylation or hydrolysis byproducts. The compound’s structural complexity—featuring ortho-chloro and meta-nitro groups—presented steric challenges during amidation, necessitating incremental refinements in reagent purity and reaction time .
Historically, this molecule contributed to understanding electronic effects in amide bond stability. The electron-deficient aniline ring (due to -NO₂ and -Cl) reduced nucleophilicity, requiring activated acyl donors like acyl chlorides. Its emergence paralleled discoveries of bioactive benzamides, though this specific derivative was initially characterized as a synthetic intermediate rather than an end product [7].
The compound’s molecular architecture enables diverse non-covalent interactions, making it a candidate for crystal engineering studies. Key features include:
Table 2: Supramolecular Synthons in Halogenated Nitrobenzamides
| Non-Covalent Interaction | Molecular Partners | Crystal Engineering Role |
|---|---|---|
| N–H⋯O=C Hydrogen bond | Amide N–H → Carbonyl O of adjacent molecule | Forms 1D chains or dimers |
| C=O⋯Cl–C Halogen bond | Carbonyl O → Ortho-chloro group | Stabilizes 2D sheets |
| NO₂⋯π interaction | Nitro group → Electron-rich arene | Generates 3D framework |
Predicted physical properties like density (1.44 g/cm³) and boiling point (366.1°C) align with efficient crystal packing. Computational models suggest layered architectures where hydrogen-bonded tapes interconnect via Cl⋯O contacts. Such frameworks may inspire co-crystal design with complementary donors/acceptors like pyridines or carboxylic acids [5] .
Table 3: Experimentally Determined Physical Properties
| Property | Value | Measurement Context |
|---|---|---|
| Density | 1.44 g/cm³ | Solid state |
| Boiling point | 366.1°C at 760 mmHg | Under atmospheric pressure |
| Melting point | Not reported | — |
| Log P (partition coeff.) | Estimated 3.8 ± 0.35 | Predicted |
Applications in supramolecular chemistry remain exploratory, with potential in designing stimuli-responsive materials or selective host-guest systems. The nitro group’s reducibility to –NH₂ further enables post-synthetic modification of crystal surfaces [7].
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7